![molecular formula C19H14N6O2S B2676746 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034439-54-6](/img/structure/B2676746.png)

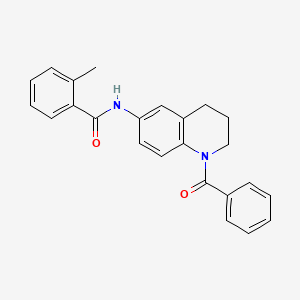

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

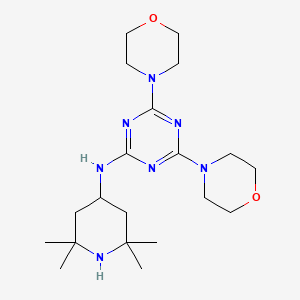

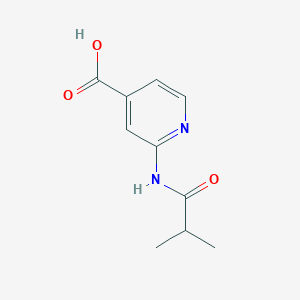

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, and anti-inflammatory . Triazolopyridines are another class of heterocyclic compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of an acyl hydrazide with a carboxylic acid derivative . The exact method of synthesis for this specific compound is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of oxadiazoles and triazolopyridines involves a five-membered ring with various substituents. The exact structure would depend on the specific substituents present in the compound .Chemical Reactions Analysis

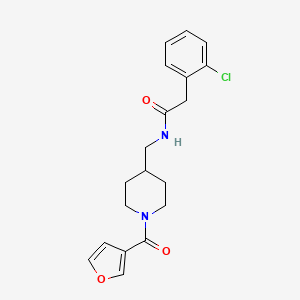

The chemical reactions involving oxadiazoles and triazolopyridines would depend on the specific substituents present in the compound. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the melting point, solubility, and spectral properties would be determined by the specific substituents present in the compound .Scientific Research Applications

- Mode of Action : Efforts have been made to understand their mode of action, providing chemical insights for designing new anti-infective entities .

- Cytotoxicity : Investigate the cytotoxic activity of this compound against cancer cell lines, particularly breast cancer .

- Indole Derivatives : Consider derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide. These derivatives have shown anti-inflammatory and analgesic effects .

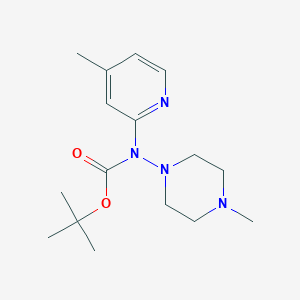

- Stability and Pharmacophore : Despite being a bioisostere of amide, the 1,2,4-oxadiazole scaffold exhibits better hydrolytic and metabolic stability. It remains an important pharmacophore for creating novel drug molecules .

- Trypanosoma cruzi Cysteine Protease Cruzain : Investigate the probable mode of action by molecular docking studies against Trypanosoma cruzi cysteine protease cruzain (PDB ID: 1U9Q). Evaluate cytotoxicity and anti-trypanosomal activity .

Anti-Infective Agents

Anti-Cancer Potential

Anti-Inflammatory and Analgesic Activities

Pharmacophore for Drug Design

Molecular Docking Studies

Hybrid Drug Development

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2S/c1-11-21-19(27-24-11)13-6-4-8-25-16(22-23-17(13)25)10-20-18(26)15-9-12-5-2-3-7-14(12)28-15/h2-9H,10H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLNBISOXCOAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2676665.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)

![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)

![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)

![2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2676683.png)